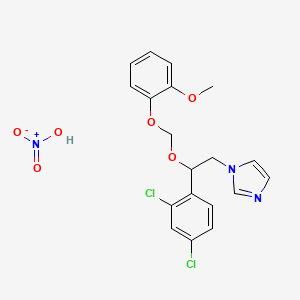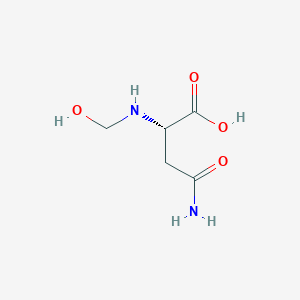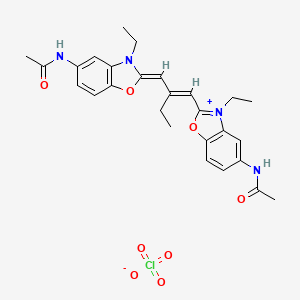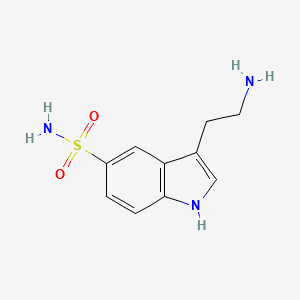![molecular formula C19H16N2O B14456540 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-50-1](/img/structure/B14456540.png)
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a naphtho[1,2-D]imidazole core substituted with a 4-methoxyphenyl group and a methyl group. The presence of the imidazole ring makes it an important compound in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a 1,2-dicarbonyl compound in the presence of ammonium acetate. The reaction is often carried out in an alcohol solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields. The reaction mixture, containing 1,2-bis(4-methoxyphenyl)ethan-1,2-dione, ammonium acetate, and an aromatic aldehyde, is irradiated in a microwave oven at specific power levels and durations .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, agrochemicals, and functional materials .
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzoimidazole core.
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the naphtho[1,2-D] core.
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains additional phenyl groups.
Uniqueness: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .
Propriétés
Numéro CAS |
76145-50-1 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-12-9-13-5-3-4-6-16(13)18(17)20-19(21)14-7-10-15(22-2)11-8-14/h3-12H,1-2H3 |
Clé InChI |
ZVVNLJISKJVWAU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-Bis[(benzyloxy)methyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B14456485.png)

![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)






